molecular formula C20H20N2O B1613889 2-Cyano-2'-piperidinomethyl benzophenone CAS No. 898751-83-2

2-Cyano-2'-piperidinomethyl benzophenone

Cat. No.: B1613889
CAS No.: 898751-83-2
M. Wt: 304.4 g/mol
InChI Key: NDZSBSCDSVOSLO-UHFFFAOYSA-N
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Description

2-Cyano-2’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C20H20N2O It is known for its unique structure, which includes a cyano group, a piperidinomethyl group, and a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2’-piperidinomethyl benzophenone typically involves the nucleophilic substitution of bromine in 2-bromobenzophenones by the action of copper(I) cyanide in a solvent such as dimethylformamide (DMF). . The reaction conditions usually require heating and the presence of a base to facilitate the substitution process.

Industrial Production Methods

Industrial production methods for 2-Cyano-2’-piperidinomethyl benzophenone are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for yield and purity, involving large-scale reactors and controlled environments to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2’-piperidinomethyl benzophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Cyano-2’-piperidinomethyl benzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-2’-piperidinomethyl benzophenone involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the piperidinomethyl group can interact with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-2’-methyl benzophenone
  • 2-Cyano-2’-ethyl benzophenone
  • 2-Cyano-2’-propyl benzophenone

Comparison

2-Cyano-2’-piperidinomethyl benzophenone is unique due to the presence of the piperidinomethyl group, which can enhance its reactivity and interaction with biological targets compared to similar compounds with simpler alkyl groups. This uniqueness makes it a valuable compound for specific research applications where enhanced reactivity is desired .

Properties

IUPAC Name

2-[2-(piperidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c21-14-16-8-2-4-10-18(16)20(23)19-11-5-3-9-17(19)15-22-12-6-1-7-13-22/h2-5,8-11H,1,6-7,12-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZSBSCDSVOSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643579
Record name 2-{2-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-83-2
Record name 2-{2-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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